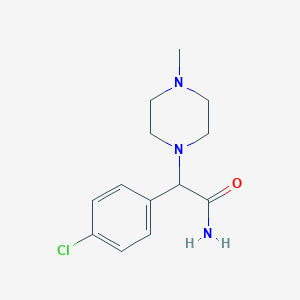

2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide

描述

2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide is a useful research compound. Its molecular formula is C13H18ClN3O and its molecular weight is 267.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide is a compound of significant interest in pharmaceutical and biomedical research. Its structural features suggest potential applications in treating various neurological and psychiatric disorders, as well as in cancer therapeutics. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19ClN4O

- Molecular Weight : 282.769 g/mol

- CAS Number : 1015856-12-8

1. Psychiatric Disorders

The compound serves as a key intermediate in the synthesis of novel drugs aimed at treating psychiatric conditions. Its ability to modulate neurotransmitter systems is crucial for developing effective therapies for disorders such as depression and anxiety .

2. Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit anticonvulsant properties. A study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were evaluated for their anticonvulsant activity in animal models. The results indicated that certain lipophilic derivatives showed significant protective effects against seizures, suggesting that structural modifications can enhance efficacy .

3. Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, analogs with thiadiazole moieties demonstrated enhanced cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines. Compounds were found to exhibit selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window .

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes involved in neurotransmission and cell proliferation:

- Neurotransmitter Modulation : The compound appears to influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive function.

- Cell Cycle Inhibition : Anticancer activity is linked to the inhibition of key cell cycle regulators, leading to apoptosis in malignant cells .

Case Study 1: Anticonvulsant Efficacy

In a controlled study, a series of derivatives were tested for their anticonvulsant effects using the maximal electroshock (MES) test. The study found that compounds with higher lipophilicity exhibited greater efficacy at longer time points post-administration, suggesting that these properties enhance central nervous system penetration .

Case Study 2: Cytotoxicity Against Cancer Cells

A recent investigation evaluated the cytotoxic effects of synthesized compounds based on the structure of this compound against various cancer cell lines. The results indicated that specific modifications in the piperazine ring significantly increased the cytotoxicity against MCF-7 cells, with IC50 values demonstrating potent activity compared to standard chemotherapeutics .

Data Summary Table

| Compound | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.46 | Apoptosis induction |

| Compound B | HepG2 | 0.39 | Cell cycle arrest |

| Compound C | NCI-H460 | 0.03 | Aurora-A kinase inhibition |

科学研究应用

Pharmaceutical Development

Role in Drug Synthesis

This compound is primarily utilized as a key intermediate in the synthesis of novel pharmaceuticals, especially those targeting psychiatric disorders. Its structural properties allow it to serve as a building block for creating compounds that interact with neurotransmitter systems. The development of drugs such as atypical antipsychotics and antidepressants has benefited significantly from its use.

Case Study: Antidepressant Development

A notable example is the synthesis of a new class of antidepressants that utilize 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide as a precursor. Researchers have reported improved efficacy and reduced side effects compared to traditional treatments, demonstrating the compound's potential in enhancing therapeutic options for patients with depression.

Neuroscience Research

Investigating Neurotransmitter Systems

The compound is employed in neuroscience studies aimed at understanding brain function and the mechanisms underlying various neurological conditions. Its ability to modulate neurotransmitter activity makes it valuable in researching disorders such as schizophrenia and anxiety.

Data Table: Applications in Neuroscience Research

| Application Area | Description |

|---|---|

| Neurotransmitter Modulation | Affects serotonin and dopamine pathways |

| Disease Mechanism Studies | Helps elucidate mechanisms of schizophrenia and anxiety |

| Behavioral Studies | Used in animal models to assess behavioral changes |

Analytical Chemistry

Reference Standard Usage

In analytical chemistry, this compound serves as a reference standard in various analytical methods. It ensures accuracy and reliability in quality control laboratories, particularly for testing the purity and concentration of pharmaceutical products.

Example: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) methods often utilize this compound as a standard to calibrate instruments and validate methodologies, ensuring consistent results across different batches of pharmaceutical products.

Biochemical Assays

Drug Candidate Evaluation

The compound plays a crucial role in developing biochemical assays that evaluate the efficacy of potential drug candidates. It streamlines the drug discovery process by providing a reliable means to assess biological activity and pharmacological properties.

Case Study: Screening Assays

In one study, researchers developed a high-throughput screening assay using this compound to identify novel compounds with anti-anxiety effects. The assay successfully identified several candidates that progressed to further testing.

Material Science

Formulation of Specialized Polymers

Recent explorations into material science have revealed that this compound can be used in formulating specialized polymers and coatings. Its unique chemical properties contribute to advancements in materials with enhanced mechanical and thermal characteristics.

Data Table: Material Science Applications

| Application Area | Description |

|---|---|

| Polymer Development | Enhances mechanical strength and thermal stability |

| Coatings | Improves adhesion properties for various substrates |

化学反应分析

Oxidation Reactions

Reagents/Conditions:

-

Potassium permanganate (KMnO₄) in acidic or basic media.

-

Hydrogen peroxide (H₂O₂).

Reaction Focus:

Oxidation primarily targets the acetamide group or aliphatic chains. For example:

-

The acetamide side chain may oxidize to form carboxylic acid derivatives under strong oxidative conditions.

-

Piperazine ring oxidation is less common but could yield N-oxide derivatives.

Products:

-

Formation of 2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetic acid (carboxylic acid derivative).

Reduction Reactions

Reagents/Conditions:

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Sodium borohydride (NaBH₄) in methanol.

Reaction Focus:

Reduction of the acetamide group to an amine:

-

The carbonyl group in the acetamide undergoes reduction to form a secondary amine.

Products:

-

2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine.

Nucleophilic Substitution

Reagents/Conditions:

-

Sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) in polar solvents.

Reaction Focus:

Substitution at the chlorophenyl group:

-

The chlorine atom on the phenyl ring can be replaced by nucleophiles (e.g., -OH, -SH, or -NH₂).

Products:

Amide Hydrolysis

Reagents/Conditions:

Reaction Focus:

Hydrolysis of the acetamide bond to yield carboxylic acid and amine fragments:

-

Acidic conditions promote cleavage of the amide bond.

Products:

Piperazine Functionalization

Reagents/Conditions:

Reaction Focus:

Modification of the piperazine nitrogen:

-

The secondary amine in piperazine reacts with electrophiles to form tertiary amines or amides.

Products:

Comparative Reaction Table

Key Research Findings

-

Substitution Reactivity : The chlorophenyl group exhibits moderate reactivity in nucleophilic aromatic substitution, influenced by electron-withdrawing effects of the chlorine atom .

-

Amide Stability : The acetamide group is stable under physiological conditions but hydrolyzes readily under strong acidic/basic conditions, making it a prodrug candidate .

-

Piperazine Flexibility : The methylpiperazine moiety enhances solubility and allows for structural diversification via N-functionalization .

Industrial and Pharmacological Relevance

属性

IUPAC Name |

2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O/c1-16-6-8-17(9-7-16)12(13(15)18)10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H2,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKCCVBOTPESQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。